N-(Piperidin-3-YL)propane-1-sulfonamide
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Overview
Description
N-(Piperidin-3-YL)propane-1-sulfonamide is a chemical compound that features a piperidine ring, a propane chain, and a sulfonamide group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-YL)propane-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 3-piperidinol with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-YL)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Piperidin-3-YL)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-YL)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-YL)propane-1-sulfonamide
- N-(Piperidin-2-YL)propane-1-sulfonamide
- N-(Piperidin-3-YL)butane-1-sulfonamide
Uniqueness
N-(Piperidin-3-YL)propane-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the length of the alkyl chain can significantly impact the compound’s properties, making it distinct from other similar compounds .
Properties
CAS No. |
1016533-07-5 |
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Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-piperidin-3-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-8-4-3-5-9-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
KLSLPWFRAZHYDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CCCNC1 |
Origin of Product |
United States |
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